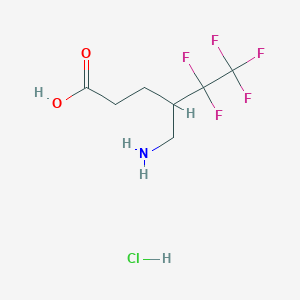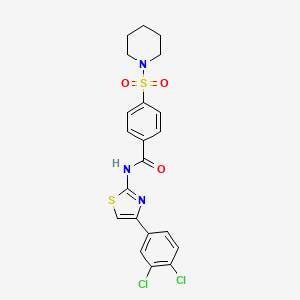
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a protein kinase called spleen tyrosine kinase (SYK), which is involved in various cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Binding Properties
Molecular Interaction and Conformational Analysis N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its conformational properties and molecular interactions. A detailed conformational analysis using the AM1 molecular orbital method revealed multiple conformations for this compound, shedding light on its energetic stability and steric binding interactions with receptors. This analysis is fundamental for understanding the molecule's pharmacological activity and receptor affinity (Shim et al., 2002).
Synthesis and SAR Analysis
Antimicrobial Study and In-Silico Appraisal The compound and its derivatives have been synthesized and evaluated for antimicrobial activity. Docking properties against different antimicrobial targets were analyzed, revealing the compound's potential as an antimicrobial agent. This study contributes to the field by offering insights into the design and synthesis of potent antimicrobial agents (Anuse et al., 2019).
Biological Activity
Anti-Arrhythmic Activity Some derivatives of the compound have been synthesized and tested for anti-arrhythmic activity. The synthesis process involved reactions with hydrazonoyl chlorides and other agents, leading to the creation of various derivatives with significant anti-arrhythmic properties. This study contributes to the understanding of the compound's therapeutic potential in treating arrhythmias (Abdel‐Aziz et al., 2009).
Anticancer Evaluation this compound derivatives have been synthesized and evaluated for their anticancer activity. The study revealed that most tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating the compound's potential as a therapeutic agent in cancer treatment (Ravinaik et al., 2021).
Immunological Implications
Adjuvant Activity in Vaccines The compound has been identified as a potential adjuvant in vaccines. It was found to increase antigen-specific antibody responses when used as a co-adjuvant, indicating its ability to enhance immune responses. The study provides insights into the compound's role in immunology and its potential application in vaccine development (Saito et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S2/c22-17-9-6-15(12-18(17)23)19-13-30-21(24-19)25-20(27)14-4-7-16(8-5-14)31(28,29)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKSYYAHQMYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

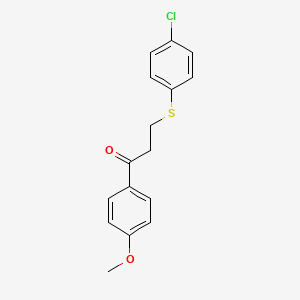
![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)

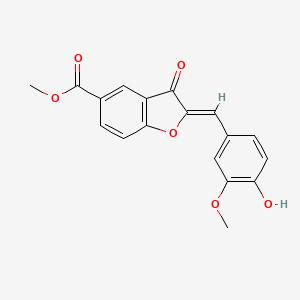

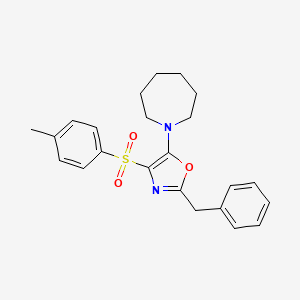
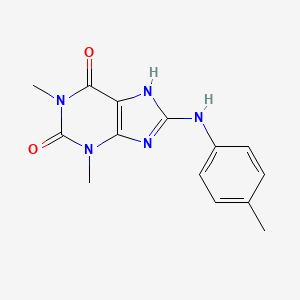
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463761.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide](/img/structure/B2463764.png)
